molecular formula C15H13N5OS2 B2806681 N-(4-methylthiazol-2-yl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide CAS No. 894001-74-2

N-(4-methylthiazol-2-yl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2806681
CAS No.: 894001-74-2
M. Wt: 343.42
InChI Key: LXGKVOCDXMKZMC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Scientific Research Applications

Synthesis and Chemical Characterization

  • A study by Shibuya et al. (2018) discussed the discovery of a compound, K-604, identified as an aqueous-soluble potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1. This research highlights the molecular design strategies for enhancing the aqueous solubility and oral absorption of such compounds, suggesting their potential in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

  • Fahim and Ismael (2019) focused on the synthesis of novel sulphonamide derivatives and their antimicrobial activity. The study investigated the reactivity of certain acetamide derivatives with nitrogen-based nucleophiles, leading to the synthesis of compounds with good antimicrobial properties (Fahim & Ismael, 2019).

Biological Activities and Applications

  • The synthesis and antibacterial activity of new pyridinyl/quinazolinyl/azetidinonyl/thiazolidinonyl triazoles by Singh et al. (2010) demonstrated the potential of these compounds in antimicrobial applications. This work underscores the versatility of pyridine and thiazole derivatives in developing new antibacterial agents (Singh et al., 2010).

  • Evren et al. (2019) explored the anticancer activities of 5-methyl-4-phenyl thiazole derivatives, providing insights into the selective cytotoxicity of these compounds against human lung adenocarcinoma cells. Such studies highlight the therapeutic potential of thiazole derivatives in cancer treatment (Evren et al., 2019).

Future Directions

While specific future directions for this compound are not mentioned, it’s worth noting that the development of new drugs that overcome antimicrobial resistance (AMR) problems is a current focus in the field . Heterocyclic compounds, such as this one, have high chemotherapeutic values and act as a remedy for the development of novel drugs .

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5OS2/c1-10-8-23-15(17-10)18-13(21)9-22-14-5-4-12(19-20-14)11-3-2-6-16-7-11/h2-8H,9H2,1H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGKVOCDXMKZMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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